2,6-Dimethylaniline
Overview
Description
2,6-Dimethylaniline, also known as 2,6-xylidine, is an aromatic primary amine with the chemical formula (CH₃)₂C₆H₃NH₂. It is characterized by the presence of two methyl groups attached to the benzene ring at the 2- and 6- positions. This compound is a colorless to yellowish liquid and is a key starting material in the synthesis of various pharmaceuticals, dyes, and other organic compounds .
Mechanism of Action
Target of Action
2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is an aromatic primary amine substituted with two methyl groups at the 2- and 6-positions on the benzene ring . It is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .
Mode of Action
This compound can react with 1-Naphthaldehyde to form an intermediate, bis(4-amino-3,5-dimethylphenyl)naphthylmethane (BADN), which can further form bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .
Biochemical Pathways
It is known that it is a significant derivative of many anesthetics and is a key metabolite of lidocaine and xylazine .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats and humans . The elimination rates of this compound from plasma in humanized-liver mice were generally slow compared with those of aniline . Faster in vitro metabolic elimination rates of aniline mediated by liver 9000 × g supernatant fractions from rats than those from humans may suggest the existence of higher first-pass effects in rats than in humanized-liver mice .
Result of Action
It is known that it is a possible human carcinogen . Comparative evaluation of the results indicates that the principal mechanism of mutagenic action is likely to be through redox cycling of intracellularly bound aminophenol/quinone imine structures to generate reactive oxygen species (ROS) rather than through the formation of covalent DNA adducts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it has been noted that this substance is harmful to the environment and special attention should be paid to its pollution of water bodies
Biochemical Analysis
Biochemical Properties
In humans, 2,6-dimethylaniline is involved in the lidocaine (local anaesthetic) metabolism pathway . It interacts with enzymes and proteins involved in this pathway, influencing the biochemical reactions that occur. The nature of these interactions involves the conversion of lidocaine into various metabolites, with this compound being a key intermediate .
Cellular Effects
It is known to be a possible carcinogen (by IARC 2B) and is also a potentially toxic compound . Therefore, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is a key starting material in the synthesis of many classes of drugs , suggesting that it may have stability and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the lidocaine metabolism pathway . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role in the metabolism of lidocaine, it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its role in the metabolism of lidocaine, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→(CH3)2C6H3NH2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
In industrial settings, this compound is typically produced by the alkylation of aniline with methanol or dimethyl ether under acidic conditions. The process involves the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine structures.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2,6-Dimethylaniline has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and polymers.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Industry: It is used in the manufacturing of pesticides, perfumes, antioxidants, and synthetic resins.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylaniline
- 3,5-Dimethylaniline
- 2,6-Diethylaniline
- 2,6-Dimethylphenol
Comparison
2,6-Dimethylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its isomers, such as 2,4-Dimethylaniline and 3,5-Dimethylaniline, this compound exhibits different reactivity and is used in the synthesis of specific pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
2,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBMTHBGFGIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
Record name | 2,6-XYLIDINE | |
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Record name | 2,6-XYLIDINE | |
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Related CAS |
88374-65-6, 21436-98-6 (hydrochloride) | |
Record name | Benzenamine, 2,6-dimethyl-, homopolymer | |
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Record name | 2,6-Xylidine | |
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DSSTOX Substance ID |
DTXSID8026307 | |
Record name | 2,6-Dimethylaniline | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-xylidine appears as a liquid. Toxic by ingestion, inhalation and skin absorption. Slightly soluble in water. Used in pharmaceuticals, as dye intermediates and organic syntheses., Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR. | |
Record name | 2,6-XYLIDINE | |
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Record name | Benzenamine, 2,6-dimethyl- | |
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Boiling Point |
417 °F at 739 mmHg (NTP, 1992), 216 °C, Boiling point: 214 °C at 739 mm Hg, 215 °C | |
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Flash Point |
196 °F (NTP, 1992), 91 °C (196 °F) - closed cup, 91 °C | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), In water, 8240 ppm at 25 °C, In water, 7000 mg/L at 20 °C, Very soluble in ethanol, ether, Soluble in oxygenated and aromatic solvents, Solubility in water, g/100ml at 20 °C: 0.7 | |
Record name | 2,6-XYLIDINE | |
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Density |
0.984 (USCG, 1999) - Less dense than water; will float, 0.9842 g/cu cm at 20 °C, Relative density (water = 1): 0.98 | |
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Vapor Density |
4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1), Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
1 mmHg at 111.2 °F ; 5 mmHg at 162.7 °F; 100 mmHg at 295 °F (NTP, 1992), 0.125 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02 | |
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Color/Form |
Yellow liquid, Colorless to reddish-yellow, clear liquid, Pale yellow liquid | |
CAS No. |
87-62-7 | |
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Melting Point |
47.1 °F (NTP, 1992), 11.2 °C | |
Record name | 2,6-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,6-XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.